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Compound of Interest

Compound Name: 4-Morpholinobenzaldehyde

Cat. No.: B072404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the

compound 4-Morpholinobenzaldehyde (CAS No. 1204-86-0), a valuable intermediate in

organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) profiles, offering a critical resource for compound verification,

quality control, and further research and development.

Molecular Structure and Properties
IUPAC Name: 4-(morpholin-4-yl)benzaldehyde

Molecular Formula: C₁₁H₁₃NO₂[1][2]

Molecular Weight: 191.23 g/mol [1][2]

Structure: 
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(Image Source: PubChem CID 291349)

Spectroscopic Data Summary
The following sections present the quantitative spectral data for 4-Morpholinobenzaldehyde,

organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The spectra were acquired in deuterated chloroform (CDCl₃).[3]

Table 1: ¹H NMR Spectral Data for 4-Morpholinobenzaldehyde (Solvent: CDCl₃)[3]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.81 Singlet (s) 1H
Aldehyde proton (-

CHO)

7.75 Doublet (d) 2H
Aromatic protons (Ar-

H)

6.91 Doublet (d) 2H
Aromatic protons (Ar-

H)

3.87 Triplet (t) 4H
Morpholine protons (-

CH₂-O-)

3.32 Triplet (t) 4H
Morpholine protons (-

CH₂-N-)

Table 2: ¹³C NMR Spectral Data for 4-Morpholinobenzaldehyde (Solvent: CDCl₃)[3]
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Chemical Shift (δ, ppm) Assignment

190.5 Aldehyde carbonyl carbon (C=O)

155.0 Aromatic carbon attached to Nitrogen (C-N)

132.2 Aromatic carbons ortho to the aldehyde group

126.8 Aromatic carbon attached to the aldehyde group

111.5 Aromatic carbons meta to the aldehyde group

66.5
Morpholine carbons adjacent to Oxygen (-CH₂-

O-)

47.6
Morpholine carbons adjacent to Nitrogen (-CH₂-

N-)

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. The data is consistent

with a KBr pellet sample preparation method.[1]

Table 3: Principal IR Absorption Bands for 4-Morpholinobenzaldehyde

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2850, ~2750 Medium
Aldehyde C-H Stretch (Fermi

doublet)

~1685 - 1705 Strong
C=O Stretch (Aromatic

Aldehyde)

~1600, ~1520 Medium C=C Aromatic Ring Stretch

~1235 Strong Aryl-N Stretch

~1115 Strong
C-O-C Stretch (Ether linkage in

morpholine)
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data (m/z) for 4-Morpholinobenzaldehyde

m/z (mass-to-charge ratio) Relative Intensity Assignment

191 High [M]⁺, Molecular Ion

190 Moderate
[M-H]⁺, Loss of the aldehydic

hydrogen

162 Moderate
[M-CHO]⁺, Loss of the formyl

group

133 High
Fragment from cleavage within

the morpholine ring

132 High
Fragment from cleavage within

the morpholine ring

Experimental Protocols
The following protocols describe the general methodologies for obtaining the spectral data

presented above.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-Morpholinobenzaldehyde is accurately

weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette

directly into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 400 or 500 MHz

instrument). The magnetic field is shimmed to achieve homogeneity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b072404?utm_src=pdf-body
https://www.benchchem.com/product/b072404?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The solvent

signal (CDCl₃ at 77.16 ppm) is used as a secondary reference.[3]

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of 4-Morpholinobenzaldehyde is combined with

~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.

Grinding: The mixture is thoroughly ground in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: The powder is transferred to a pellet die and compressed under high

pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The

KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer (e.g.,

Bruker Tensor 27).[1] The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Introduction: A dilute solution of 4-Morpholinobenzaldehyde in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume is injected into

the gas chromatograph (GC).

Chromatographic Separation: The sample is vaporized and carried by a helium carrier gas

through a capillary column (e.g., a mid-polar column) to separate it from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation (Electron Ionization, EI).

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).
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Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow from compound synthesis or acquisition to

final structural confirmation using the spectroscopic techniques described.
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Data Acquisition

Data Analysis & Interpretation

4-Morpholinobenzaldehyde Sample
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Grind with KBr
Press into Pellet Dissolve in Volatile Solvent

Acquire 1H & 13C Spectra
(NMR Spectrometer)

Acquire Spectrum
(FT-IR Spectrometer)
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(GC-MS)
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Multiplicity, Integration

Identify Functional
Group Absorptions

Analyze Molecular Ion
& Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Workflow for the spectroscopic analysis of 4-Morpholinobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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